3-Hydrazinyl-2,2-dinitropropan-1-ol
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Overview
Description
3-Hydrazinyl-2,2-dinitropropan-1-ol is an organic compound known for its unique chemical structure and properties It contains a hydrazine group, two nitro groups, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2,2-dinitropropan-1-ol typically involves the reaction of hydrazine with 2,2-dinitropropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often conducted at room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2,2-dinitropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
3-Hydrazinyl-2,2-dinitropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2,2-dinitropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitro groups can participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinyl-2,2-dimethylpropan-1-ol: Similar structure but with methyl groups instead of nitro groups.
3-Dinitromethyl-5-nitramino-1,2,4-triazole: Contains a triazole ring with nitramino and dinitromethyl groups.
4-Hydrazone functionalized/1,2,4-triazole fused pyrido[2,3-d]pyrimidine derivatives: Contains hydrazone and triazole groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
138555-22-3 |
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Molecular Formula |
C3H8N4O5 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
3-hydrazinyl-2,2-dinitropropan-1-ol |
InChI |
InChI=1S/C3H8N4O5/c4-5-1-3(2-8,6(9)10)7(11)12/h5,8H,1-2,4H2 |
InChI Key |
ZJNYLRPFDSEANA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)([N+](=O)[O-])[N+](=O)[O-])NN |
Origin of Product |
United States |
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